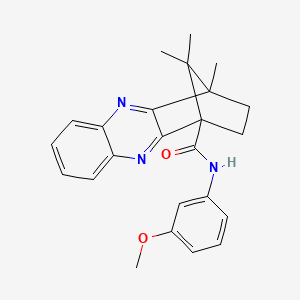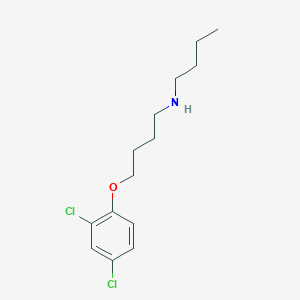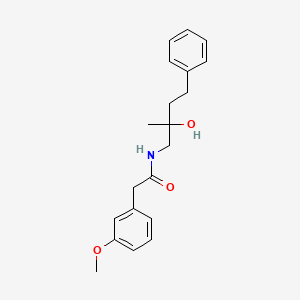
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as MPSTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and material science.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDACs, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can alter gene expression patterns and induce cell death in cancer cells. N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to induce cell death by activating apoptotic pathways and inhibiting cell proliferation. In normal cells, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to have low toxicity and does not induce significant cell death. However, prolonged exposure to high concentrations of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can lead to cytotoxicity and apoptosis in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and ability to target specific cells and tissues. However, there are also some limitations to its use, including its relatively high cost, limited availability, and potential toxicity at high concentrations. Researchers must carefully consider these factors when designing experiments using N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, including its potential use as a drug delivery system, its applications in material science, and its mechanisms of action in cancer cells. Some areas of research include the development of new synthesis methods to improve the yield and purity of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, the investigation of its interactions with other compounds and biomolecules, and the exploration of its potential applications in tissue engineering and regenerative medicine. Further studies are needed to fully understand the potential of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide in various fields and to optimize its use for different applications.
Conclusion
In conclusion, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a promising compound with potential applications in various fields, including medicine, biotechnology, and material science. Its synthesis method has been optimized, and its scientific research application has been extensively studied. The mechanism of action of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is not fully understood, but it has been shown to have anticancer activity and other biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, further research is needed to fully understand its potential and optimize its use for different applications.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves the reaction of 2-mercaptobenzothiazole with 2-bromoacetophenone in the presence of potassium carbonate to yield 2-(2-bromoacetophenylthio)benzothiazole, which is then reacted with 2-methoxyphenethylamine and phenylsulfonyl chloride to produce N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and material science. In medicine, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues. In biotechnology, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been used as a crosslinking agent for the preparation of hydrogels and other biomaterials. In material science, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been used as a precursor for the preparation of thiazole-based polymers and other functional materials.
Propiedades
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-18-10-6-5-7-15(18)11-12-21-19(24)13-16-14-28-20(22-16)23-29(25,26)17-8-3-2-4-9-17/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBFTDHISUOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2616730.png)

![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)

![2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2616742.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2616743.png)
![1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2616744.png)


![tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate](/img/structure/B2616750.png)